

(Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent LHRH Superagonist

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Compound of Interest

Compound Name: (Ser(tBu)6,Azagly10)-LHRH

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(Ser(tBu)6,Azagly10)-LHRH, more commonly known as Goserelin, is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH), also referred to as luteinizing hormone-releasing hormone (LHRH). Its chemical structure is characterized by strategic amino acid substitutions at position 6 and a modification at the C-terminus, which confer enhanced biological activity and prolonged duration of action compared to the native LHRH decapeptide. This technical guide provides a comprehensive overview of Goserelin, focusing on its synthesis, mechanism of action, biological activity, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Compound Details



Characteristic	Description
Chemical Name	(Ser(tBu)6,Azagly10)-LHRH
Common Name	Goserelin
CAS Number	184686-52-0
Molecular Formula	C59H84N18O14
Molecular Weight	1269.41 g/mol
Sequence	{Pyr}-His-Trp-Ser-Tyr-{Ser(tBu)}-Leu-Arg-Pro- Azagly-NH2
Description	A potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH).[1]

Mechanism of Action

Goserelin functions as a superagonist at the LHRH receptors located on the gonadotroph cells of the anterior pituitary gland. Its mechanism of action is biphasic:

- Initial Stimulation (Flare-up): Upon initial administration, Goserelin binds to and stimulates
 LHRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH)
 and follicle-stimulating hormone (FSH). This results in a temporary surge in the levels of sex
 steroids, such as testosterone in males and estrogen in females.
- Downregulation and Desensitization: Continuous or chronic administration of Goserelin leads
 to the persistent occupation and subsequent downregulation and desensitization of pituitary
 LHRH receptors. This sustained action disrupts the normal pulsatile release of
 gonadotropins, ultimately leading to a profound suppression of LH and FSH secretion. The
 resulting decrease in gonadotropin levels causes a significant reduction in the production of
 gonadal steroids, achieving a state of "medical castration".

Beyond its effects on the pituitary, evidence suggests that LHRH receptors are also present on various cancer cells, indicating that Goserelin may exert direct anti-proliferative and proapposition effects on tumors.



Signaling Pathways

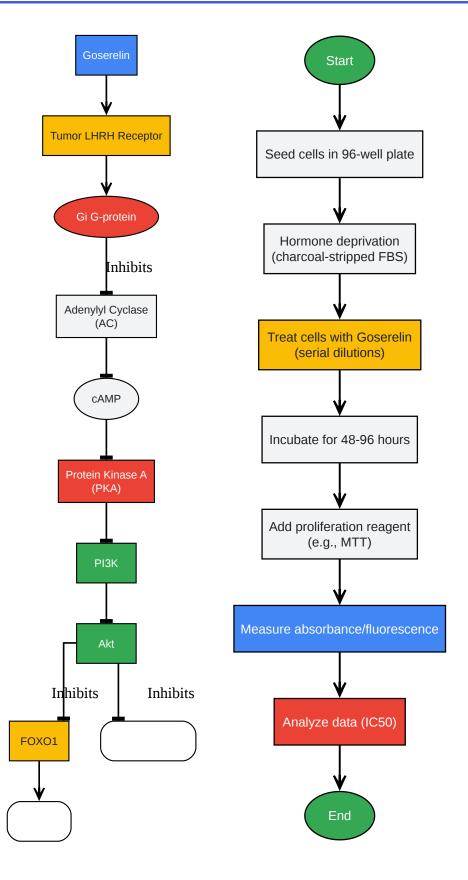
The binding of Goserelin to the LHRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Pituitary Gonadotroph Signaling









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References

- 1. Agonists of LHRH Holland-Frei Cancer Medicine NCBI Bookshelf [ncbi.nlm.nih.gov]
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